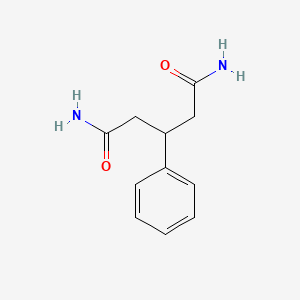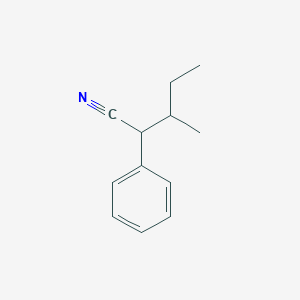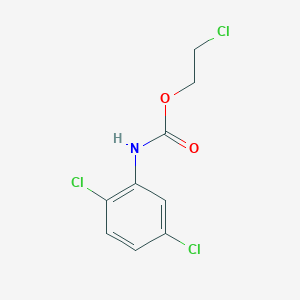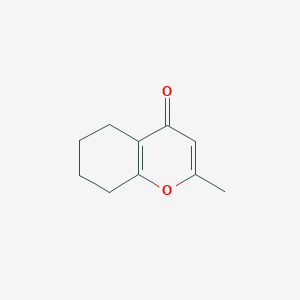![molecular formula C19H20O4 B11957778 2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid: is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid derivatives with 3-phenylpentan-2-ol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(4-Methylpentyl)oxy]carbonyl}benzoic acid
- 2-((3-Methylbutan-2-yloxy)carbonyl)benzoic acid
- 2-((Pentan-2-yloxy)carbonyl)benzoic acid
Uniqueness
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid is unique due to the presence of the phenyl group in its structure, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, making it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C19H20O4 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-(3-phenylpentan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H20O4/c1-3-15(14-9-5-4-6-10-14)13(2)23-19(22)17-12-8-7-11-16(17)18(20)21/h4-13,15H,3H2,1-2H3,(H,20,21) |
Clé InChI |
DDGVQXSIAHQHDZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(C)OC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)
![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)






![5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)





